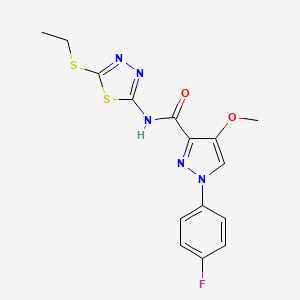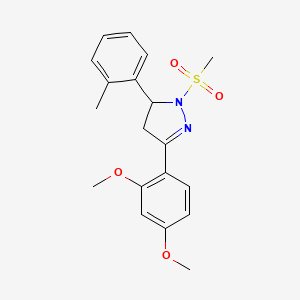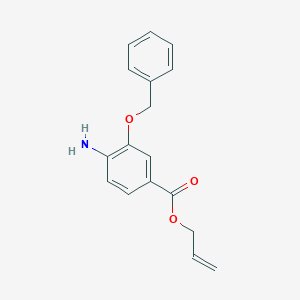![molecular formula C14H17N3O B2870532 [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol CAS No. 1459279-04-9](/img/structure/B2870532.png)
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a quinoxaline ring substituted with a methyl group at the 3-position, a pyrrolidine ring, and a methanol group. The presence of these functional groups imparts distinct chemical properties, making it valuable for various applications in drug synthesis, material science, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol typically involves the construction of the quinoxaline and pyrrolidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors to form the quinoxaline ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution or addition reactions. The final step involves the reduction of the intermediate to yield the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoxaline carboxylic acid, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.
Aplicaciones Científicas De Investigación
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It is used in material science for the development of novel materials with specific properties and in catalysis for various chemical transformations.
Mecanismo De Acción
The mechanism of action of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular processes. The pyrrolidine ring can interact with proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit similar biological activities.
Quinoxaline derivatives: Compounds such as 2-methylquinoxaline and 3-phenylquinoxaline have similar core structures and are used in similar applications.
Uniqueness
The uniqueness of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both quinoxaline and pyrrolidine rings, along with the methanol group, allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
[1-(3-methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-14(17-8-4-5-11(17)9-18)16-13-7-3-2-6-12(13)15-10/h2-3,6-7,11,18H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBCKKPOCVKPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2870455.png)


![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol](/img/structure/B2870459.png)

![2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2870462.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2870463.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2870468.png)
![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2870469.png)

